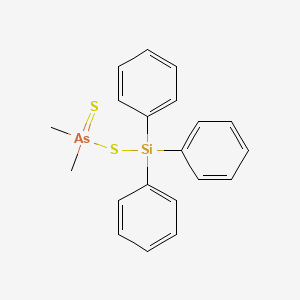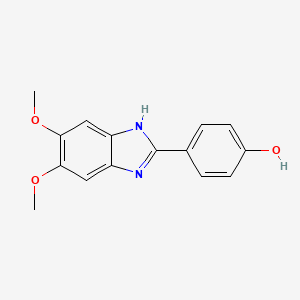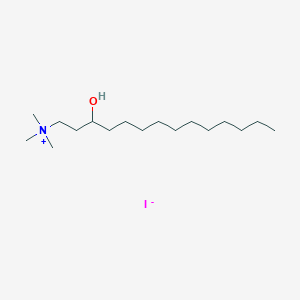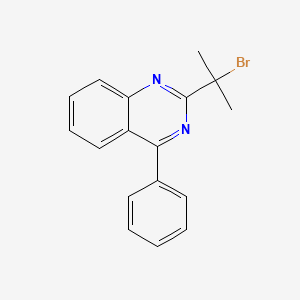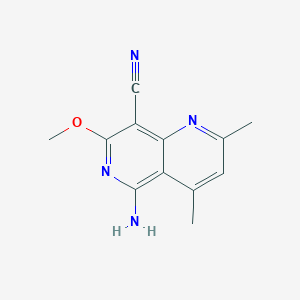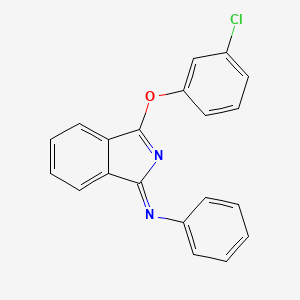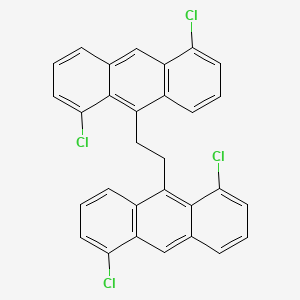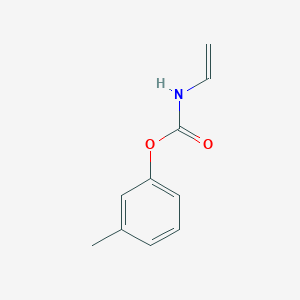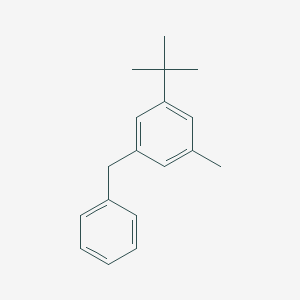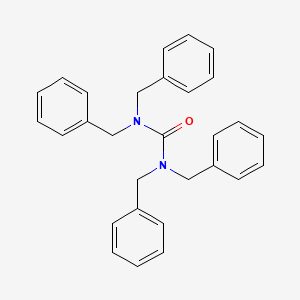
N,N,N',N'-Tetrabenzylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3-Tetrabenzylurea: is an organic compound with the molecular formula C₂₉H₂₈N₂O It is characterized by the presence of four benzyl groups attached to a urea core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetrabenzylurea can be synthesized through the reaction of dibenzylamine with phosgene or triphosgene in the presence of a base such as triethylamine . The reaction typically involves the following steps:
Formation of the intermediate: Dibenzylamine reacts with phosgene or triphosgene to form an intermediate isocyanate.
Formation of the final product: The intermediate isocyanate then reacts with another molecule of dibenzylamine to form 1,1,3,3-tetrabenzylurea.
Industrial Production Methods: Industrial production of 1,1,3,3-tetrabenzylurea follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,3,3-Tetrabenzylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as or .
Reduction: Reduction can be achieved using reducing agents like or .
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as or in an appropriate solvent.
Major Products Formed:
Oxidation: Formation of benzyl alcohols or benzoic acids.
Reduction: Formation of benzylamines.
Substitution: Formation of substituted benzylureas.
Aplicaciones Científicas De Investigación
1,1,3,3-Tetrabenzylurea has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1,3,3-tetrabenzylurea involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its benzyl groups can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
1,1,3,3-Tetramethylurea: Similar structure but with methyl groups instead of benzyl groups.
1,1,3,3-Tetraethylurea: Similar structure but with ethyl groups instead of benzyl groups.
1,1,3,3-Tetrabutylurea: Similar structure but with butyl groups instead of benzyl groups.
Uniqueness: 1,1,3,3-Tetrabenzylurea is unique due to the presence of benzyl groups, which impart distinct chemical and physical properties. The aromatic nature of the benzyl groups allows for unique interactions and reactivity compared to its alkyl-substituted counterparts.
Propiedades
Número CAS |
86548-82-5 |
|---|---|
Fórmula molecular |
C29H28N2O |
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
1,1,3,3-tetrabenzylurea |
InChI |
InChI=1S/C29H28N2O/c32-29(30(21-25-13-5-1-6-14-25)22-26-15-7-2-8-16-26)31(23-27-17-9-3-10-18-27)24-28-19-11-4-12-20-28/h1-20H,21-24H2 |
Clave InChI |
YKQTUYZMOYXGKU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Butyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14397010.png)
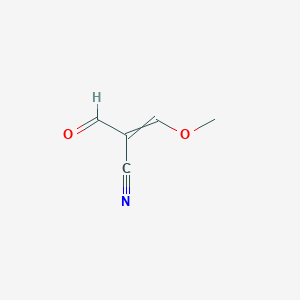
![2-Chloro-N-(2,6-diethylphenyl)-N-[1-(2-fluorophenyl)ethyl]acetamide](/img/structure/B14397013.png)
